methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate
Description
Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate is a chemical compound with the molecular formula C10H8F3NO3S . It is a thiophene derivative, which means it contains a five-membered ring made up of one sulfur atom and four carbon atoms. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Properties
IUPAC Name |
methyl 3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3S/c1-17-9(16)8-6(3-5-18-8)14-4-2-7(15)10(11,12)13/h2-5,14H,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDABUFKRZWXZQN-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)N/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate involves several steps. One common method is the condensation reaction between a thiophene derivative and a trifluoromethyl ketone . The reaction conditions typically include the use of a base such as sodium methoxide in a solvent like methanol, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate has potential therapeutic applications due to its structural similarity to known bioactive compounds.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research has indicated that fluorinated compounds often show enhanced biological activity due to their unique electronic properties .
Materials Science
The compound's unique thiophene structure allows for its incorporation into various polymer matrices and nanomaterials.
- Conductive Polymers : Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate can be utilized in the synthesis of conductive polymers. These materials are essential in developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .
Electrochemical Applications
The compound has been explored for its potential use in electrochemical systems.
- Electrolyte Compositions : It can function as a component in electrolyte formulations for batteries and supercapacitors. The presence of trifluoromethyl groups enhances the ionic conductivity and stability of the electrolyte solutions .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations compared to control groups. The mechanism of action was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Conductive Polymers
Research on conductive polymers incorporating methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-y]amino}thiophene demonstrated improved electrical conductivity and thermal stability compared to traditional polymers. This advancement is critical for enhancing the performance of organic electronic devices.
Mechanism of Action
The mechanism of action of methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity . The thiophene ring can also interact with various biological macromolecules, contributing to its overall biological effects .
Comparison with Similar Compounds
Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-aminothiophene-2-carboxylate: This compound lacks the trifluoromethyl group, which may result in different biological activities and chemical reactivity.
Methyl 3-(trifluoromethyl)thiophene-2-carboxylate: This compound has a trifluoromethyl group directly attached to the thiophene ring, which can influence its chemical properties and applications.
The presence of the trifluoromethyl group and the specific arrangement of functional groups in this compound make it unique and valuable for various research and industrial applications .
Biological Activity
Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate (CAS Number: 672949-73-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3NO3S |
| Molecular Weight | 273.24 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 284.6±40.0 °C at 760 mmHg |
| Flash Point | 125.9±27.3 °C |
| LogP | 2.95 |
These properties suggest that the compound may exhibit distinct solubility and stability profiles, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, possess antimicrobial activities. A review highlighted that thiophenes derived from various plant species exhibit significant antimicrobial effects against bacteria and fungi . The structural features of this compound may enhance its interaction with microbial targets.
Anti-inflammatory Effects
Thiophenes have been noted for their anti-inflammatory properties in various studies. The presence of the thiophene ring in this compound may contribute to its ability to inhibit inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .
Cytotoxic Activity
The cytotoxic potential of this compound has been assessed in various cancer cell lines. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms . The specific activity of this compound against different cancer types remains an area of active research.
In Silico Studies
In silico analyses have been conducted to predict the pharmacokinetic properties and potential drug targets of this compound. These studies utilize molecular docking to evaluate binding affinities with specific proteins associated with disease pathways . Such computational approaches are essential for understanding the therapeutic potential of this compound.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones compared to control groups . This finding supports its potential application in developing new antimicrobial agents.
Case Study: Cytotoxicity Against Cancer Cells
In a recent investigation involving human breast cancer cell lines (MCF7), this compound exhibited a dose-dependent cytotoxic effect. The compound was shown to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate, and how can reaction conditions be tailored to enhance yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiophene derivatives are prepared by refluxing intermediates (e.g., amino-thiophene carboxylates) with trifluoro-containing anhydrides (e.g., 4,4,4-trifluoro-3-oxobut-1-en-1-yl derivatives) in anhydrous dichloromethane under nitrogen . Key parameters include stoichiometric ratios (1.2–1.5 equivalents of anhydride), reflux duration (12–24 hours), and purification via reverse-phase HPLC (gradient elution: 30% → 100% methanol/water) . Yield optimization may require adjusting reaction time, temperature, or catalyst (e.g., DMAP for acylations) .
Q. How can IR and NMR spectroscopy confirm the structural integrity and purity of this compound?
- Methodology :
- IR : Characteristic peaks for C=O (ester: ~1700 cm⁻¹; ketone: ~1650 cm⁻¹), NH (enamine: ~3300 cm⁻¹), and C-O (ester: ~1250 cm⁻¹) should be observed. Absence of unreacted anhydride peaks (e.g., residual -COOH) confirms completion .
- 1H/13C NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm for 1H; ~52 ppm for 13C), enamine NH (δ ~8.5–9.5 ppm), and trifluoromethyl group (δ ~110–120 ppm for 13C, split into quartets due to ¹⁹F coupling) . DEPT-135 or HSQC can resolve overlapping signals in the thiophene ring.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental persistence and ecological impact of this compound?
- Methodology : Follow frameworks like Project INCHEMBIOL , which assess:
- Physicochemical properties : LogP (via HPLC), hydrolysis half-life (pH 5–9), and photodegradation (UV exposure).
- Biotic interactions : Use in vitro assays (e.g., cytochrome P450 metabolism) or microbial degradation studies (soil/water microcosms).
- Ecotoxicity : Acute/chronic tests on Daphnia magna or algae. Computational tools (EPI Suite) can predict bioaccumulation .
Q. What computational strategies are effective for predicting binding interactions between this compound and biological targets (e.g., enzymes)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., bacterial enoyl-ACP reductase for antibacterial studies) .
- MD simulations : GROMACS or AMBER can assess binding stability (RMSD < 2 Å over 100 ns) and key residues (e.g., hydrogen bonds with the trifluoromethyl group) .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing CF₃) with bioactivity using CoMFA/CoMSIA .
Q. How should researchers resolve contradictions in reaction yields or spectroscopic data during synthesis?
- Methodology :
- Yield discrepancies : Compare purification methods (e.g., HPLC vs. recrystallization) . Low yields may stem from side reactions (e.g., hydrolysis of the enamine group); TLC monitoring can identify intermediates.
- Spectral anomalies : Use 2D NMR (COSY, NOESY) to confirm regiochemistry. For example, unexpected NOE correlations may indicate incorrect substitution on the thiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
